Silane, ethenylethoxydiphenyl-

Descripción

The exact mass of the compound Silane, ethenylethoxydiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, ethenylethoxydiphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, ethenylethoxydiphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

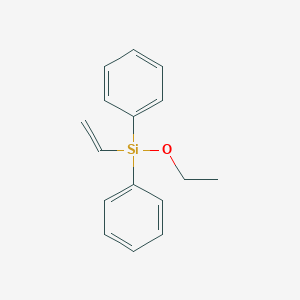

Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl-ethoxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJQEMXRDJPGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066282 | |

| Record name | (Ethoxy)diphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17933-85-6 | |

| Record name | 1,1′-(Ethenylethoxysilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylvinylethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017933856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(ethenylethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Ethoxy)diphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxy)diphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLVINYLETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethenyl(diethoxy)phenylsilane: Structure, Properties, and Applications

Foreword: Navigating the Nomenclature

In the dynamic field of organosilicon chemistry, precise terminology is paramount. The subject of this guide is CAS No. 40195-27-5, most accurately identified by its IUPAC name, ethenyl-diethoxy-phenylsilane .[1] It is also commonly referred to by synonyms such as vinylphenyldiethoxysilane and phenyldiethoxyvinylsilane.[1] It is important to distinguish this compound from the structurally different "ethenylethoxydiphenylsilane," which would contain two phenyl groups and only one ethoxy group. This guide will focus exclusively on the diethoxy variant, a molecule offering a versatile combination of hydrolyzable and organically reactive functional groups.

Molecular Architecture and Identification

Ethenyl(diethoxy)phenylsilane is a tetra-substituted organosilane. Its central silicon atom is covalently bonded to four distinct moieties: a phenyl group, a vinyl (ethenyl) group, and two ethoxy groups. This unique structure provides a dual-functionality that is highly sought after in materials science: the ethoxy groups offer a pathway for inorganic reactivity (hydrolysis and condensation), while the vinyl group serves as a site for organic polymerization and cross-linking.

The fundamental identifiers for this compound are summarized below for clarity and rapid reference.

| Identifier | Value | Source |

| IUPAC Name | ethenyl-diethoxy-phenylsilane | PubChem[1] |

| CAS Number | 40195-27-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈O₂Si | PubChem[1] |

| Molecular Weight | 222.35 g/mol | PubChem[1] |

| SMILES | CCO(C1=CC=CC=C1)OCC | PubChem[1] |

| InChI | InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | PubChem[1] |

Below is a 2D representation of the molecular structure, generated to illustrate the connectivity of the atoms.

Caption: 2D structure of ethenyl(diethoxy)phenylsilane.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in a formulation or reaction. While extensive experimental data for ethenyl(diethoxy)phenylsilane is not widely published, reliable data for structurally similar compounds, such as Diethoxy(methyl)phenylsilane (CAS No. 775-56-4), provides a strong basis for estimation.

| Property | Value (or Estimated Value) | Comments and Source |

| Appearance | Colorless liquid | Typical for organoalkoxysilanes. |

| Boiling Point | ~117 °C @ 31 mmHg | Based on Diethoxy(methyl)phenylsilane. The vinyl group may slightly alter this value. |

| Density | ~0.963 g/mL at 25 °C | Based on Diethoxy(methyl)phenylsilane. |

| Refractive Index | ~1.47 (n20/D) | Based on Diethoxy(methyl)phenylsilane. Phenyl-containing silanes generally have higher refractive indices.[2][3] |

| Flash Point | ~89 °C | Based on Diethoxy(methyl)phenylsilane.[4] Classified as a combustible/flammable liquid.[5][6] |

Synthesis and Manufacturing

The synthesis of vinyl-substituted alkoxysilanes can be achieved through several established routes in organosilicon chemistry. The choice of method often depends on the availability of precursors, desired purity, and scalability. Two primary strategies are the Grignard reaction and the hydrosilylation of alkynes.[7]

Grignard-based Synthesis Protocol

This is a widely used method for forming silicon-carbon bonds. The synthesis of ethenyl(diethoxy)phenylsilane would typically involve the reaction of a diethoxydichlorosilane precursor with sequential additions of appropriate Grignard reagents.

Reaction Scheme:

-

C₆H₅MgCl + SiCl₂(OC₂H₅)₂ → C₆H₅SiCl(OC₂H₅)₂ + MgCl₂

-

C₂H₃MgCl + C₆H₅SiCl(OC₂H₅)₂ → C₆H₅(C₂H₃)Si(OC₂H₅)₂ + MgCl₂

Step-by-Step Experimental Protocol:

-

Apparatus Setup: A multi-neck, round-bottom flask is oven-dried and assembled hot under a positive pressure of dry nitrogen. The flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser, and a thermometer.

-

Initial Reaction: A solution of diethoxydichlorosilane in an anhydrous ether solvent (e.g., THF or diethyl ether) is charged into the reaction flask and cooled in an ice-salt bath.

-

Grignard Addition 1 (Phenylation): One molar equivalent of phenylmagnesium chloride or bromide solution is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The causality for this controlled addition is to prevent side reactions and dimerization. The reaction is highly exothermic.

-

Grignard Addition 2 (Vinylation): After the initial addition is complete, the reaction is stirred for an additional 1-2 hours. Subsequently, one molar equivalent of vinylmagnesium chloride or bromide is added under the same controlled temperature conditions.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield the final ethenyl(diethoxy)phenylsilane. The purity is validated by GC-MS and NMR spectroscopy.

Hydrosilylation-based Synthesis

An alternative, atom-economical approach is the catalytic hydrosilylation of an alkyne.[8] This involves the addition of a Si-H bond across a carbon-carbon triple bond.

Reaction Scheme: C₆H₅SiH(OC₂H₅)₂ + HC≡CH --[Catalyst]--> C₆H₅(C₂H₃)Si(OC₂H₅)₂

This method requires the precursor diethoxyphenylsilane and is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction often exhibits high regioselectivity, yielding the desired vinylsilane.[8][9]

Chemical Reactivity and Mechanistic Pathways

The utility of ethenyl(diethoxy)phenylsilane stems from the distinct reactivity of its functional groups. The ethoxy groups are susceptible to hydrolysis and condensation, forming siloxane networks, while the vinyl group can undergo a variety of organic transformations, primarily addition reactions.

Hydrolysis and Condensation of Ethoxy Groups

The Si-O-C linkage is readily hydrolyzed in the presence of water, a reaction that can be catalyzed by either acid or base. This process is the cornerstone of sol-gel chemistry and is fundamental to the use of this molecule as a coupling agent or cross-linker.

Mechanism:

-

Hydrolysis: The first step is the hydrolysis of one or both ethoxy groups to form silanol (Si-OH) groups and ethanol as a byproduct. C₆H₅(C₂H₃)Si(OC₂H₅)₂ + 2H₂O ⇌ C₆H₅(C₂H₃)Si(OH)₂ + 2C₂H₅OH

-

Condensation: The newly formed, reactive silanol groups can then condense with each other or with hydroxyl groups on a substrate surface (like glass or metal oxides). This condensation reaction forms stable siloxane (Si-O-Si) bonds and releases water. 2 C₆H₅(C₂H₃)Si(OH)₂ → [C₆H₅(C₂H₃)SiO]n + nH₂O

The interplay of these two reactions allows for the formation of a durable, cross-linked polysiloxane network that can act as a coating, adhesive, or matrix.

Caption: Hydrolysis and condensation pathway of the silane.

Reactions of the Vinyl Group

The vinyl group is a versatile handle for organic chemistry, enabling the molecule to be incorporated into organic polymers.

-

Free-Radical Polymerization: In the presence of a radical initiator, the vinyl group can polymerize with other vinyl monomers (e.g., acrylates, styrenes) to form a copolymer with pendant phenyl-diethoxysilyl groups.

-

Hydrosilylation: The vinyl group can react with a Si-H containing compound in a hydrosilylation reaction, which is a powerful method for creating silicon-carbon bonds.[8][9][10]

-

Cross-linking: In polymer systems, the vinyl group can act as a cross-linking site. For instance, in silicone elastomers, vinyl-functional silanes are often used with hydride-functional cross-linkers in a platinum-catalyzed addition cure system.

Spectroscopic Characterization

Unambiguous identification and quality control of ethenyl(diethoxy)phenylsilane rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected chemical shifts (δ, ppm) in CDCl₃ are:

-

7.2-7.8 (m, 5H): Protons of the phenyl group.

-

5.8-6.2 (m, 3H): The three protons of the vinyl group, exhibiting complex splitting patterns (dd or ddt).

-

~3.8 (q, 4H): Methylene protons (-O-CH₂-CH₃) of the ethoxy groups.

-

~1.2 (t, 6H): Methyl protons (-O-CH₂-CH₃) of the ethoxy groups.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.[1] Expected chemical shifts (δ, ppm) are:

-

128-135: Aromatic carbons of the phenyl group.

-

~130-138: Carbons of the vinyl group.

-

~58: Methylene carbons of the ethoxy groups.

-

~18: Methyl carbons of the ethoxy groups.

-

-

²⁹Si NMR: The ²⁹Si NMR chemical shift is highly sensitive to the substituents on the silicon atom. For a Si atom bonded to one carbon (phenyl), one vinyl group, and two oxygen atoms, the chemical shift is expected in the range of -40 to -60 ppm relative to TMS.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

~3070-3050 cm⁻¹: C-H stretching of the vinyl and phenyl groups.

-

~2975, 2925, 2885 cm⁻¹: Aliphatic C-H stretching of the ethoxy groups.

-

~1590-1600 cm⁻¹: C=C stretching of the vinyl group.

-

~1428 cm⁻¹: Si-Phenyl vibration.

-

~1080-1100 cm⁻¹ (strong, broad): Si-O-C stretching.

-

~960 cm⁻¹: Vinyl C-H out-of-plane bending.

-

~700-740 cm⁻¹: Si-C stretching and phenyl ring vibrations.

Applications in Research and Industry

The dual reactivity of ethenyl(diethoxy)phenylsilane makes it a valuable component in several advanced material applications.

Coupling Agent and Adhesion Promoter

As a silane coupling agent, it acts as a molecular bridge between inorganic substrates (like glass, silica, or metals) and organic polymers. The ethoxy groups hydrolyze to form strong siloxane bonds with the inorganic surface, while the vinyl group co-reacts with the polymer matrix, dramatically improving adhesion, mechanical strength, and moisture resistance of the resulting composite material.

Cross-linker for Polymers and Resins

This silane can be incorporated into polymer chains via its vinyl group. The pendant diethoxysilyl groups can then be hydrolyzed by ambient moisture to cross-link the polymer chains, a process known as moisture-curing. This is a common strategy for producing cross-linked polyethylene (PEX) and other durable thermoset materials.

Surface Modification

Treatment of surfaces with ethenyl(diethoxy)phenylsilane can alter their properties. It can be used to render hydrophilic surfaces hydrophobic or to introduce reactive vinyl groups onto a surface for subsequent grafting or immobilization of other molecules.

Role in Drug Development and Delivery

While not a therapeutic agent itself, the principles of vinyl-functional silicones are highly relevant to the pharmaceutical sciences. Vinyl-terminated silicone polymers are being explored for advanced drug delivery systems.[13]

-

Controlled Release Matrices: The cross-linked polysiloxane network formed from silanes like this can serve as an inert, biocompatible matrix for the controlled, diffusion-based release of active pharmaceutical ingredients (APIs).[13][14] The cross-link density can be tailored to modulate the release rate.[14]

-

3D-Printed Medical Devices: Vinyl-terminated silicones are suitable for formulation into "inks" for 3D printing, allowing for the fabrication of custom, drug-eluting medical devices and scaffolds.[13]

-

Biocompatible Coatings: Polysiloxane coatings are known for their biocompatibility and are used to coat medical implants and devices.[14] Functional silanes are key to covalently attaching these coatings to the device surface.

Safety and Handling

Ethenyl(diethoxy)phenylsilane requires careful handling, consistent with other reactive organoalkoxysilanes.

-

Hazards: The compound is a flammable liquid and vapor.[5][6] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5] Upon contact with water or moisture, it will hydrolyze to release ethanol, which can have its own health effects with prolonged exposure.[10]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its integrity.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

Ethenyl(diethoxy)phenylsilane is a quintessential example of a multi-functional molecular tool. Its well-defined structure, featuring both hydrolyzable ethoxy groups and a polymerizable vinyl group, provides a predictable and versatile platform for chemical innovation. From enhancing the mechanical properties of composites to enabling novel drug delivery strategies, its impact is felt across multiple scientific disciplines. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures is essential for any researcher or developer looking to harness the unique capabilities of this powerful organosilicon building block.

References

-

Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. (n.d.). Google Search. Retrieved from [Link]

-

Ethenyl(diethoxy)phenylsilane | C12H18O2Si | CID 13356471. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxioxanes with Phenylsilanes. (2020). National Institutes of Health. Retrieved from [Link]

-

Diethoxysilane Phenyl Silane CAS 775-56-4 Sample. (n.d.). XIAMEN KINGATE CHEMICALS CO., LTD. Retrieved from [Link]

-

Sustainable synthesis of hydrosilanes and alkoxysilanes in a sequential one-pot olefin hydrosilylation and dehydrogenative coupling with alcohol under phenoxyiminato cobalt(ii) catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

VINYLDIMETHYLETHOXYSILANE. (2015). Gelest, Inc. Retrieved from [Link]

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. (2020). PubMed. Retrieved from [Link]

-

Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

ethenyl(methoxy)methyl(phenyl)silane. (2024). ChemBK. Retrieved from [Link]

-

29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved from [Link]

-

Silane, diethenyldiethoxy- | C8H16O2Si | CID 105986. (n.d.). PubChem. Retrieved from [Link]

-

Vinylsilane. (n.d.). Wikipedia. Retrieved from [Link]

-

Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. (n.d.). ACS Publications. Retrieved from [Link]

-

1 H NMR spectra of a 1:1 mixture of phenylsilane and 1b in CD 3 CN. (n.d.). ResearchGate. Retrieved from [Link]

-

The 29 Si NMR chemical shifts of selected chemical species. (n.d.). ResearchGate. Retrieved from [Link]

-

Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Diethoxymethyl-ethenyl-phenylsilane | C13H20O2Si | CID 151776863. (n.d.). PubChem. Retrieved from [Link]

-

The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. (n.d.). Wiley Online Library. Retrieved from [Link]

-

C6H5SIH3;PHENYLSILANE. (n.d.). SpectraBase. Retrieved from [Link]

-

Silane, triethoxyphenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

C6H5SIH3;PHENYLSILANE. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of Vinylsilanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). MDPI. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Silane, phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Silane, dimethoxymethylphenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Refractive Index Modification of Polysilane Films by UV-Light Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectrum of Trimethyl(phenyl)silane. (n.d.). ResearchGate. Retrieved from [Link]

-

Refractive indices and calculated percentage of phenyl groups for.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Ethenyl(diethoxy)phenylsilane | C12H18O2Si | CID 13356471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dgunionchem.com [dgunionchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Vinylsilane - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. unige.ch [unige.ch]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 14. mdpi.com [mdpi.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Synthesis and characterization of ethenylethoxydiphenylsilane

An In-Depth Technical Guide to the Synthesis and Characterization of Ethenylethoxydiphenylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethenylethoxydiphenylsilane, a valuable organosilicon compound with applications in organic synthesis and materials science. This document details a robust synthetic protocol via the Grignard reaction, offering insights into the causality behind experimental choices. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing both theoretical grounding and practical, field-proven methodologies.

Introduction: Significance of Ethenylethoxydiphenylsilane

Organosilanes are a cornerstone of modern chemistry, serving diverse roles from protecting groups to key intermediates in complex syntheses.[1] Among these, vinylsilanes (ethenylsilanes) are particularly noteworthy for their versatility. The presence of the vinyl group allows for a wide array of subsequent chemical transformations, including hydrosilylation, Heck coupling, and polymerization.

Ethenylethoxydiphenylsilane combines the reactivity of a vinyl group with the steric and electronic properties of two phenyl groups and an ethoxy group attached to the silicon atom. This specific combination makes it a useful building block in organic synthesis and a precursor for silicone-based materials. The ethoxy group can be readily hydrolyzed, offering a handle for the formation of siloxane bonds (Si-O-Si), which is fundamental to the production of polysiloxanes and other silicon-based polymers. Understanding its synthesis and confirming its structural integrity through rigorous characterization are therefore critical for its effective application.

Synthesis of Ethenylethoxydiphenylsilane

The formation of the silicon-carbon bond is the crucial step in the synthesis of most organosilanes. While several methods exist, the Grignard reaction remains a vital and highly versatile approach for this transformation, despite the rise of other techniques like the direct process and hydrosilylation.[2] This guide will focus on the Grignard methodology due to its reliability and applicability in a standard laboratory setting. An alternative and highly efficient method is the catalytic hydrosilylation of alkynes, which involves the addition of a Si-H bond across a carbon-carbon triple bond.[3][4]

Principle of Synthesis: Grignard Reaction

The synthesis is achieved through the nucleophilic substitution reaction of a vinyl Grignard reagent (vinylmagnesium halide) with chloro(ethoxy)diphenylsilane. The highly polarized carbon-magnesium bond of the Grignard reagent renders the vinyl carbon nucleophilic, enabling it to attack the electrophilic silicon center and displace the chloride leaving group.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Equipment:

-

Reagents: Magnesium turnings, vinyl bromide or vinyl chloride, chloro(ethoxy)diphenylsilane, anhydrous tetrahydrofuran (THF), iodine (crystal), saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

-

Apparatus: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Apparatus Setup and Inert Atmosphere:

-

All glassware must be oven-dried and assembled while hot to preclude moisture.

-

The reaction apparatus (three-neck flask, condenser, dropping funnel) is placed under a positive pressure of an inert gas (N₂ or Ar). This is critical as Grignard reagents react readily with water and oxygen.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine. The iodine helps to activate the magnesium surface.

-

Add a small portion of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel.

-

The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing of the THF.[5] Gentle heating may be required.

-

Once initiated, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not become too vigorous.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure the complete formation of vinylmagnesium bromide.[5]

-

-

Reaction with Silane Precursor:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Add a solution of chloro(ethoxy)diphenylsilane (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. This "reverse addition" (adding the silane to the Grignard) helps control the reaction, especially when partial substitution is desired.[2]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5] This hydrolyzes any remaining Grignard reagent and magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure ethenylethoxydiphenylsilane.

-

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of ethenylethoxydiphenylsilane via Grignard reaction.

Safety Precautions

-

Flammability: Tetrahydrofuran (THF) and diethyl ether are highly flammable liquids. Keep away from open flames, sparks, and hot surfaces.[6] Use explosion-proof equipment and take precautionary measures against static discharge.[7]

-

Reactivity: Grignard reagents are highly reactive and pyrophoric. The reaction should be conducted under a strict inert atmosphere.

-

Toxicity and Handling: Organochlorosilanes are corrosive and react with moisture to release HCl. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[8]

Characterization of Ethenylethoxydiphenylsilane

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. gelest.com [gelest.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of Ethenylethoxydiphenylsilane: A Technical Guide

Introduction

Ethenylethoxydiphenylsilane, a member of the versatile class of organosilane compounds, holds significant potential in materials science and organic synthesis. Its unique molecular architecture, featuring a reactive vinyl group, a hydrolyzable ethoxy group, and two stabilizing phenyl groups attached to a central silicon atom, makes it a valuable precursor for polymers, a coupling agent, and a building block in targeted chemical transformations. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of ethenylethoxydiphenylsilane: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles behind the data acquisition and provide a detailed interpretation of the expected spectral data, grounded in established scientific principles.

Molecular Structure

The structural formula of ethenylethoxydiphenylsilane is presented below. This visualization serves as a reference for the subsequent spectroscopic analysis.

Caption: Molecular structure of ethenylethoxydiphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A solution of ethenylethoxydiphenylsilane (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

-

Instrumentation: Data are acquired on a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.[1]

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number and types of carbon atoms.

-

2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethenylethoxydiphenylsilane is expected to exhibit distinct signals corresponding to the ethenyl, ethoxy, and phenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.80 | Multiplet | 4H | ortho-Protons of Phenyl Groups |

| 7.30 - 7.50 | Multiplet | 6H | meta- and para-Protons of Phenyl Groups |

| 5.80 - 6.20 | Multiplet | 1H | Si-CH =CH₂ |

| 5.50 - 5.80 | Multiplet | 2H | Si-CH=CH₂ |

| 3.80 - 4.00 | Quartet | 2H | O-CH₂ -CH₃ |

| 1.20 - 1.40 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation:

-

The aromatic protons of the two phenyl groups are expected to appear in the downfield region (7.30-7.80 ppm) due to the deshielding effect of the ring current.[1] The ortho-protons are typically shifted further downfield compared to the meta- and para-protons.

-

The vinyl protons (Si-CH=CH₂) will present as a complex multiplet system due to geminal and cis/trans couplings.

-

The ethoxy group protons will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 135.0 - 140.0 | Si-C H=CH₂ |

| 130.0 - 135.0 | Si-CH=C H₂ |

| 128.0 - 135.0 | Aromatic Carbons |

| 58.0 - 62.0 | O-C H₂-CH₃ |

| 18.0 - 22.0 | O-CH₂-C H₃ |

Interpretation:

-

The vinyl carbons are expected in the olefinic region of the spectrum.

-

The aromatic carbons will give rise to multiple signals in the range of 128-135 ppm.

-

The ethoxy group carbons will appear in the aliphatic region, with the carbon attached to the oxygen being more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of liquid ethenylethoxydiphenylsilane is placed between two salt (e.g., NaCl or KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Data Collection: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3070 - 3050 | =C-H Stretch (Aromatic & Vinyl) | Medium |

| 2975 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong |

| 1600 - 1580 | C=C Stretch (Vinyl) | Medium |

| 1485, 1430 | C=C Stretch (Aromatic Ring) | Medium |

| 1120 - 1080 | Si-O-C Stretch | Strong |

| 960 - 910 | =C-H Bend (Vinyl) | Strong |

| 740 - 700 | Si-Ph Stretch | Strong |

Interpretation:

-

The presence of both aromatic and vinyl C-H bonds is confirmed by the stretches observed just above 3000 cm⁻¹.[2]

-

The aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹.[2]

-

A key diagnostic peak is the strong absorption in the 1120-1080 cm⁻¹ region, which is characteristic of the Si-O-C linkage.[3]

-

The Si-Ph (silicon-phenyl) bond gives rise to a strong absorption around 740-700 cm⁻¹.[3]

-

The C=C stretching vibration of the vinyl group is also a notable feature.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) or chemical ionization (CI).[4]

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The molecular weight of ethenylethoxydiphenylsilane (C₁₆H₁₈OSi) is approximately 254.12 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 254.

Major Fragmentation Pathways:

Sources

An In-depth Technical Guide to Ethoxydiphenyl(vinyl)silane (CAS 17933-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiphenyl(vinyl)silane, identified by the CAS number 17933-85-6, is an organosilicon compound with a unique molecular architecture that makes it a subject of interest in various fields of chemical research and material science. This guide provides a comprehensive overview of its properties, synthesis, applications, and, most critically, its associated hazards and safety protocols. As a bifunctional molecule containing both a reactive vinyl group and a hydrolyzable ethoxy group, it serves as a bridge between organic and inorganic materials. Understanding its characteristics is paramount for its safe and effective utilization in research and development.

Chemical and Physical Properties

Ethoxydiphenyl(vinyl)silane, also known by synonyms such as 1,1′-(Ethenylethoxysilylene)bis[benzene] and Diphenylvinylmethoxysilane, possesses a distinct set of physicochemical properties that dictate its behavior and potential applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17933-85-6 | [1] |

| Molecular Formula | C₁₆H₁₈OSi | [1] |

| Molecular Weight | 254.4 g/mol | [2] |

| Boiling Point | 135 °C @ 13 Torr | [3] |

| Density | 1.052 g/cm³ | [3] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Decomposes in water | [4] |

Synthesis

While a specific, detailed synthesis protocol for Ethoxydiphenyl(vinyl)silane is not extensively documented in readily available literature, a general and plausible method involves the hydrosilylation of an alkyne with an appropriate silane, or the reaction of a vinyl Grignard reagent with an ethoxydiphenylchlorosilane. A representative synthesis approach is outlined below. This protocol is based on general methods for the synthesis of vinylalkoxysilanes and should be adapted and optimized for specific laboratory conditions.[5][6]

General Synthetic Protocol: Grignard Reaction

-

Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with Ethoxydiphenylchlorosilane: The freshly prepared vinyl Grignard reagent is then slowly added to a solution of ethoxydiphenylchlorosilane in anhydrous THF, maintained at a low temperature (e.g., 0 °C).

-

Quenching and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Ethoxydiphenyl(vinyl)silane.

Applications in Research and Development

The bifunctional nature of Ethoxydiphenyl(vinyl)silane makes it a valuable compound in materials science and polymer chemistry.[7] The vinyl group can participate in polymerization reactions, while the ethoxy group can be hydrolyzed to form silanol groups, which can then condense to form stable siloxane bonds (Si-O-Si) or bond to inorganic substrates.[8]

Potential applications include:

-

Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic fillers (e.g., glass fibers, silica) in composites.[3]

-

Crosslinking Agent: The vinyl group can be used to crosslink polymers, enhancing their mechanical and thermal properties.

-

Surface Modifier: It can be used to modify the surface of inorganic materials to make them more compatible with organic polymers.

-

Monomer in Polymer Synthesis: It can be used as a monomer in the synthesis of silicone-based polymers and copolymers with tailored properties.[9]

Hazards and Toxicological Profile

A thorough understanding of the hazards associated with Ethoxydiphenyl(vinyl)silane is crucial for its safe handling. The available safety data indicates several potential health effects.

GHS Classification

Based on available Safety Data Sheets, Ethoxydiphenyl(vinyl)silane is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Aaronchem Safety Data Sheet

Toxicological Data

In the absence of specific data, a precautionary approach is warranted. Based on the GHS classification and the chemical nature of the compound, the following can be inferred:

-

Acute Toxicity: The "Harmful if swallowed" classification indicates that ingestion of this compound can lead to adverse health effects.

-

Irritation: The compound is a known skin and eye irritant, and it may also cause irritation to the respiratory tract upon inhalation.

-

Chronic Toxicity: There is no specific information available regarding the long-term health effects of exposure to Ethoxydiphenyl(vinyl)silane. Studies on other silanes have shown a range of effects, but these cannot be directly extrapolated to this specific compound.[10]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of Ethoxydiphenyl(vinyl)silane.

Safety Precautions and Handling

Given the identified hazards, strict safety protocols must be followed when handling Ethoxydiphenyl(vinyl)silane.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Handle in a well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Protect from moisture, as the compound can hydrolyze.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Conclusion

Ethoxydiphenyl(vinyl)silane (CAS 17933-85-6) is a versatile organosilane with significant potential in materials science and polymer chemistry. Its utility, however, is matched by its potential hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. A thorough understanding of these risks and the implementation of stringent safety protocols are essential for its responsible use in a research and development setting. The lack of comprehensive toxicological data underscores the need for a cautious and well-informed approach to handling this compound.

References

-

Biosolve Shop. Safety Data Sheet for triethoxy(vinyl)silane. (2013-05-08). [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT Silane, ethenyltris[(1-methylethenyl)oxy]-. (2012-12-03). [Link]

-

Kudo, N., et al. Acute inhalation toxicity of high concentrations of silane in male ICR mice. Archives of Toxicology, 67(1), 55-60. (1993). [Link]

-

Kimball Midwest. SAFETY DATA SHEET. (2024-07-19). [Link]

- Google Patents. CN101012237B - Synthesis method of vinyl alkoxy silane.

-

Toxic Docs. A Silane Primer: Chemistry and Applications of AIkoxy Silanes. [Link]

-

Organic Chemistry Portal. Vinylsilane synthesis. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. Vinyl Silane Oligomer, ethoxy-. [Link]

-

Nørgaard, A. W., et al. Pulmonary toxicity of perfluorinated silane-based nanofilm spray products: solvent dependency. Toxicological sciences, 136(1), 69-79. (2013). [Link]

-

CAS Common Chemistry. 1,1′-(Ethenylethoxysilylene)bis[benzene]. [Link]

Sources

- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 2. Ethoxydiphenyl(Vinyl)Silane | 17933-85-6 [sigmaaldrich.cn]

- 3. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 4. fishersci.com [fishersci.com]

- 5. CN101012237B - Synthesis method of vinyl alkoxy silane - Google Patents [patents.google.com]

- 6. Vinylsilane synthesis [organic-chemistry.org]

- 7. specialchem.com [specialchem.com]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. Vinyl Silane Oligomer, ethoxy- - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 10. Acute inhalation toxicity of high concentrations of silane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethenylethoxydiphenylsilane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenylethoxydiphenylsilane, also known by its IUPAC name ethenyl-ethoxy-diphenyl-silane and CAS number 17933-85-6, is a versatile organosilicon compound. Its unique molecular structure, featuring a reactive vinyl group, a hydrolyzable ethoxy group, and two stabilizing phenyl groups attached to a central silicon atom, makes it a valuable precursor and intermediate in a wide array of chemical syntheses. This guide provides an in-depth exploration of two of its key physical properties: density and boiling point. Understanding these fundamental characteristics is paramount for its effective handling, application, and the design of novel synthetic routes in materials science and pharmaceutical development.

Core Physical Properties of Ethenylethoxydiphenylsilane

The density and boiling point of a compound are critical parameters that dictate its behavior in various physical and chemical processes. For ethenylethoxydiphenylsilane, these properties are influenced by the interplay of its molecular weight, intermolecular forces (primarily van der Waals forces due to the phenyl and ethyl groups), and the polarity of the silicon-oxygen bond.

Quantitative Data Summary

The experimentally determined physical properties of ethenylethoxydiphenylsilane are summarized in the table below. It is important to note that slight variations in reported values can occur due to differences in experimental conditions, such as pressure for boiling point measurements, and the purity of the sample.

| Physical Property | Value | Conditions | Source(s) |

| Density | 1.017 g/mL | at 25°C | [1] |

| 1.052 g/cm³ | Not specified | [2] | |

| 1.00 g/mL | Not specified | [3] | |

| Boiling Point | 148 °C | at 5 mmHg | [1] |

| 135 °C | at 13 Torr (mmHg) | [2][3] |

Theoretical Framework and Experimental Determination

The accurate determination of physical properties such as density and boiling point is fundamental to chemical research and development. This section delves into the theoretical underpinnings and practical methodologies for measuring these properties for organosilanes like ethenylethoxydiphenylsilane.

Causality Behind Experimental Choices

The selection of a particular method for determining boiling point is often dictated by the sample's thermal stability and the quantity available. For high-boiling compounds like ethenylethoxydiphenylsilane, vacuum distillation is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure. The reduced pressure lowers the boiling point to a more manageable and safer temperature range.

For density measurements, methods are chosen based on the required precision and the physical state of the substance. For liquids like ethenylethoxydiphenylsilane, pycnometry or hydrometry are common and accurate techniques.

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

The following protocol outlines a standard procedure for determining the boiling point of a liquid organosilane at reduced pressure.

Materials:

-

Ethenylethoxydiphenylsilane sample

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge (manometer)

-

Heating mantle

-

Boiling chips or a magnetic stirrer

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a measured volume of ethenylethoxydiphenylsilane and a few boiling chips into the round-bottom flask.

-

System Evacuation: Connect the vacuum pump to the distillation apparatus and slowly evacuate the system to the desired pressure. Monitor the pressure using the manometer.

-

Heating: Begin gently heating the sample using the heating mantle.

-

Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and the condensate is steadily dripping into the receiving flask.

-

Data Recording: Record the stable temperature and the corresponding pressure from the manometer.

Caption: Experimental workflow for boiling point determination.

Experimental Protocol: Density Determination using a Pycnometer

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Materials:

-

Pycnometer

-

Analytical balance

-

Ethenylethoxydiphenylsilane sample

-

Distilled water

-

Thermometer

-

Constant temperature bath

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Weigh Empty: Accurately weigh the empty pycnometer on an analytical balance.

-

Weigh with Water: Fill the pycnometer with distilled water of a known temperature and weigh it.

-

Weigh with Sample: Empty, dry the pycnometer, and then fill it with the ethenylethoxydiphenylsilane sample at the same temperature and weigh it.

-

Calculation: The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Trustworthiness and Self-Validation

The reliability of the presented physical property data is grounded in its sourcing from chemical suppliers and databases that provide experimentally determined values.[1][2][3] The slight discrepancies in the reported values serve as a self-validating mechanism, indicating a range of expected values under potentially different experimental conditions. For critical applications, it is always recommended to independently verify these properties using standardized methods as outlined in the protocols above.

Conclusion

The density and boiling point of ethenylethoxydiphenylsilane are fundamental physical properties that are crucial for its application in scientific research and industrial processes. This guide has provided a consolidated source of these values, alongside the theoretical and practical considerations for their determination. By understanding these properties, researchers can more effectively utilize this versatile organosilicon compound in the development of new materials and pharmaceuticals.

References

-

GlobalChemMall. (n.d.). China Low Price Ethenyl-Ethoxy-Diphenylsilane Manufacturers, Suppliers - Factory Direct Wholesale. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,1′-(Ethenylethoxysilylene)bis[benzene]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Formula C16H18OSi: Properties, Isomerism, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity represented by the molecular formula C16H18OSi. With a molecular weight of 254.40 g/mol , this formula encompasses a variety of structural isomers, each with unique physicochemical properties and potential applications. This document will delve into the structural possibilities, spectroscopic characterization, synthetic methodologies, and key applications of these organosilicon compounds, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. The content is structured to provide not only factual data but also expert insights into the practical aspects of handling and utilizing these molecules.

Introduction to Organosilicon Compounds and the C16H18OSi Formula

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have garnered significant interest across various scientific disciplines due to their unique properties, which often differ substantially from their carbon analogues. The incorporation of a silicon atom into an organic framework can profoundly influence a molecule's stability, lipophilicity, and metabolic profile, making these compounds particularly attractive for applications in materials science and medicinal chemistry.[1]

The molecular formula C16H18OSi suggests a high degree of unsaturation, pointing towards the presence of aromatic rings and other unsaturated functionalities. The presence of silicon and oxygen allows for several classes of isomers, including silanones (silicon analogues of ketones), siloxanes (containing a Si-O-Si linkage), and silyl ethers (with a C-O-Si linkage). Understanding the potential isomeric landscape is crucial for the targeted synthesis and application of a specific compound within this formula.

Table 1: Core Properties of C16H18OSi

| Property | Value | Source |

| Molecular Formula | C16H18OSi | - |

| Molecular Weight | 254.40 g/mol | [Calculated] |

| Elements | Carbon, Hydrogen, Oxygen, Silicon | - |

Isomerism in C16H18OSi: A Landscape of Possibilities

The constitutional isomers of a given molecular formula can exhibit vastly different chemical and physical properties. For C16H18OSi, several key isomeric structures are plausible, each belonging to a different class of organosilicon compounds.

-

α-Silyl Ketones: These compounds feature a silicon atom directly attached to the carbon atom adjacent to a carbonyl group. A prominent example is 3-naphthalen-2-yl-2-trimethylsilylprop-1-en-1-one , a known compound with this molecular formula.

-

Siloxanes: These isomers would contain a Si-O-Si linkage. Given the elemental composition, a likely structure would involve aromatic groups attached to the silicon atoms. For instance, a cyclic or linear siloxane with phenyl and methyl or other appropriate groups.

-

Silyl Ethers: These isomers are characterized by a C-O-Si linkage. A plausible structure could be a phenyldimethylsilyl ether of a substituted phenol or benzyl alcohol derivative.

The specific arrangement of atoms dictates the molecule's reactivity, spectroscopic signature, and potential biological activity. The choice of a synthetic target from this array of isomers will be driven by the desired application.

Figure 1: Potential isomeric classes for the molecular formula C16H18OSi.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification of a specific C16H18OSi isomer relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will reveal the number of different proton environments and their connectivity. For an aromatic-substituted isomer, signals in the aromatic region (typically δ 7.0-8.5 ppm) would be expected. The presence of a trimethylsilyl (-Si(CH₃)₃) group would give a characteristic sharp singlet in the upfield region (around δ 0.0-0.5 ppm).[2] Protons on carbons alpha to a silicon atom or a carbonyl group will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of a ketone typically resonates in the downfield region (δ 190-220 ppm).[3] Carbons in aromatic rings will appear between δ 120-150 ppm. The carbons of a trimethylsilyl group will be found at a very upfield chemical shift (around δ 0 ppm).

-

²⁹Si NMR: This technique is highly diagnostic for organosilicon compounds, providing direct information about the silicon environment. The chemical shift of the silicon atom is sensitive to its substituents.

Table 2: Representative NMR Chemical Shifts for Potential C16H18OSi Moieties

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |

| -Si(CH₃)₃ | 0.0 - 0.5 | ~0 |

| Ketone α-protons | 2.0 - 2.5 | - |

| Carbonyl (C=O) | - | 190 - 220 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

Carbonyl (C=O) Stretch: A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a ketone. The exact frequency can provide clues about conjugation; α,β-unsaturated ketones absorb at lower wavenumbers (1666-1685 cm⁻¹).[4][5]

-

Si-O Stretch: Siloxanes exhibit a strong and broad absorption band between 1000 and 1100 cm⁻¹ due to the Si-O-Si stretching vibration.

-

Si-C Stretch: The Si-C bond gives rise to characteristic absorptions, often in the fingerprint region.

-

Aromatic C-H and C=C Stretches: These will be present in the expected regions for aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For organosilicon compounds, fragmentation is often directed by the silicon atom.[6][7] Common fragmentation pathways include the loss of methyl groups from a trimethylsilyl moiety and cleavage of the Si-C bond. The presence of aromatic rings can lead to delocalization of the charge in fragment ions, influencing the fragmentation pattern.[8]

Synthetic Methodologies: Building C16H18OSi Isomers

The synthesis of a specific C16H18OSi isomer requires a carefully designed synthetic route. The following are representative protocols for the synthesis of different isomeric classes.

Synthesis of an α-Silyl Ketone: (E)-1-(tert-Butyldimethylsilyl)-3-trimethylsilyl-2-propen-1-one

This procedure illustrates the synthesis of a silylated α,β-unsaturated ketone, a class to which some C16H18OSi isomers belong.

Protocol:

-

Generation of the Lithium Enolate: To a solution of an α,β-unsaturated methyl ketone in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir the mixture for 30 minutes.

-

Silylation: Add a solution of (E)-(β-(trimethylsilyl)acryloyl)silane in dry THF to the enolate solution at -78 °C.

-

Quenching: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: General workflow for the synthesis of an α-silyl ketone.

Synthesis of a Silyl Ether

Silyl ethers are commonly used as protecting groups for alcohols. Their synthesis is typically straightforward.

Protocol:

-

Reaction Setup: To a solution of the alcohol and a base (e.g., imidazole or triethylamine) in an aprotic solvent (e.g., dichloromethane or dimethylformamide), add the corresponding silyl chloride (e.g., phenyldimethylsilyl chloride) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the silyl ether by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The incorporation of silicon into drug candidates can offer several advantages, including:

-

Enhanced Lipophilicity: The replacement of a carbon atom with a silicon atom can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-C bond, which can lead to a longer half-life of the drug.

-

Modified Pharmacological Activity: The different size and electronic properties of silicon compared to carbon can lead to altered binding interactions with biological targets, potentially enhancing potency or selectivity.[9]

Aromatic organosilicon compounds are of particular interest as they can mimic the spatial and electronic properties of their carbon-based aromatic counterparts while offering the aforementioned benefits of silicon incorporation.[10] Silyl ethers also play a crucial role in medicinal chemistry as prodrugs, where the silyl group is cleaved in vivo to release the active drug.[1]

Safety and Handling of Aromatic Organosilanes

Aromatic organosilanes, like many organosilicon compounds, require careful handling.

-

Toxicity: While many organosilicon compounds have low toxicity, specific toxicological data for any novel compound should be carefully evaluated. Some organosilanes can be irritants to the skin, eyes, and respiratory tract.

-

Reactivity: Many organosilanes are sensitive to moisture and can react to release flammable or corrosive byproducts. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11][12]

-

Storage: Store organosilanes in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for a specific compound before handling.

Conclusion

The molecular formula C16H18OSi represents a diverse group of organosilicon compounds with significant potential in various scientific fields, particularly in drug discovery and materials science. The ability to exist as different isomers, such as α-silyl ketones, siloxanes, and silyl ethers, provides a rich chemical space for exploration. A thorough understanding of their synthesis, spectroscopic characterization, and safe handling is paramount for harnessing their unique properties. As research into organosilicon chemistry continues to expand, compounds with this and similar formulas are likely to play an increasingly important role in the development of new technologies and therapeutics.

References

-

ProQuest. (n.d.). Mass Spectrometry of Silicon Compounds. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

-

ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Selected 31 P{ 1 H} NMR data (d in ppm and J in Hz) and IR data.... Retrieved from [Link]

-

RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

-

UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ti-Triol Catalyzed Trimethylsilylcyanation of Acetophenones under High Pressure | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). acetone trimethysilyl enol ether. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Retrieved from [Link]

-

ACS Publications. (n.d.). The Spectral and Chemical Properties of α-Silyl Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

(2023, December 7). 3474000 - SAFETY DATA SHEET. Retrieved from [Link]

-

Supporting Information. (n.d.). for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications. Retrieved from [Link]

-

Harwick Standard. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Acetophenone, 2'-(trimethylsiloxy)- | C11H16O2Si | CID 606412. Retrieved from [Link]

-

(n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Synthesis and characterization of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Insertion of Metal‐Substituted Silylene into Naphthalene's Aromatic Ring and Subsequent Rearrangement for Silaspiro‐Benzocycloheptenyl and Cyclobutenosilaindan Derivatives | Request PDF. Retrieved from [Link]

-

arkat usa. (n.d.). Mild and efficient catalytic method for α-trimethylsilyl ketones. Retrieved from [Link]

-

ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

(2025, August 6). Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

National Institutes of Health. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Retrieved from [Link]

-

(2025, August 7). 4,4′‐carbo(4,4′‐bismaleimido phenoxy)diphenyl silane: Synthesis and characterization. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Mass Spectrometry of Silicon Compounds - ProQuest [proquest.com]

- 7. The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 10. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dakenchem.com [dakenchem.com]

- 12. harwick.com [harwick.com]

The Vinyl Group in Ethenylethoxydiphenylsilane: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

Ethenylethoxydiphenylsilane, a member of the versatile class of organosilanes, possesses a vinyl group that serves as a key functional handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this vinyl moiety, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the fundamental principles governing its reactivity in pivotal reactions such as hydrosilylation, polymerization, and cross-coupling, supported by mechanistic insights and detailed experimental protocols. This document aims to be a practical resource, enabling the strategic application of ethenylethoxydiphenylsilane in the synthesis of complex molecules and advanced materials.

Introduction: The Strategic Importance of the Vinylsilane Moiety

Organosilanes have emerged as indispensable tools in modern organic synthesis and materials science due to their unique reactivity, stability, and low toxicity.[1] Ethenylethoxydiphenylsilane, featuring a vinyl group directly attached to a silicon atom bearing both phenyl and ethoxy substituents, represents a particularly valuable building block. The electronic and steric environment of the vinyl group in this molecule is finely tuned by the silicon atom and its substituents, influencing its participation in a variety of synthetically useful reactions.

The silicon atom, being more electropositive than carbon, polarizes the C=C bond of the vinyl group, making it susceptible to attack by both electrophiles and nucleophiles. This inherent reactivity, coupled with the ability of the silyl group to stabilize adjacent carbocations (β-silyl effect), underpins the diverse chemical behavior of vinylsilanes.[2] This guide will systematically examine the key reactions of the vinyl group in ethenylethoxydiphenylsilane, providing both the theoretical framework and practical guidance for its effective utilization.

Synthesis of Ethenylethoxydiphenylsilane

The most common and efficient method for the synthesis of ethenylethoxydiphenylsilane is the Grignard reaction. This involves the reaction of a vinyl Grignard reagent with an appropriate chlorosilane.

Grignard Reaction Protocol

This protocol outlines the synthesis of ethenylethoxydiphenylsilane from ethoxydiphenylchlorosilane and vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Ethoxydiphenylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-